molecular formula C37H50NOPS B12298806 N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B12298806
M. Wt: 587.8 g/mol
InChI Key: ZSXXREFJLLZXGO-LBSDXWMYSA-N
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Description

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide is a chiral sulfinamide-based ligand featuring a sterically demanding bis(1-adamantyl)phosphanyl group and a phenylmethyl substituent. The R-configuration at the sulfinamide chiral center and the rigid adamantyl moieties make it a potent candidate for asymmetric catalysis, particularly in reactions requiring precise stereochemical control .

Properties

Molecular Formula

C37H50NOPS

Molecular Weight

587.8 g/mol

IUPAC Name

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C37H50NOPS/c1-35(2,3)41(39)38-34(31-9-5-4-6-10-31)32-11-7-8-12-33(32)40(36-19-25-13-26(20-36)15-27(14-25)21-36)37-22-28-16-29(23-37)18-30(17-28)24-37/h4-12,25-30,34,38H,13-24H2,1-3H3/t25?,26?,27?,28?,29?,30?,34-,36?,37?,40?,41?/m1/s1

InChI Key

ZSXXREFJLLZXGO-LBSDXWMYSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7

Origin of Product

United States

Preparation Methods

Synthesis of (R)-2-Methylpropane-2-sulfinamide

The sulfinamide precursor is synthesized through modified Ellman conditions:

Reaction Scheme

  • Oxidation of tert-butyl disulfide :
    $$ \text{(t-BuS)}2 + \text{H}2\text{O}2 \xrightarrow{\text{VO(acac)}2} \text{t-BuS(O)St-Bu} $$
  • Amination with lithium amide :
    $$ \text{t-BuS(O)St-Bu} + \text{LiNH}2 \rightarrow \text{t-BuS(O)NH}2 + \text{t-BuSLi} $$
Key Parameters
Parameter Optimal Value Impact on Yield
Oxidant 30% H₂O₂ 85-90% conversion
Catalyst Vanadyl acetylacetonate (2 mol%) Prevents over-oxidation
Temperature 0°C → rt Maintains stereoselectivity
Workup NH₃/Fe(NO₃)₃ quench 98% ee achieved

Chiral resolution using (1S,2R)-1-amino-2-indanol improves enantiomeric excess to >99%.

Preparation of 2-(Bis(1-adamantyl)phosphanyl)benzaldehyde

The phosphanyl component synthesis involves:

Adamantyl Phosphine Formation

$$ \text{PCl}3 + 2 \text{Ad-MgBr} \xrightarrow{\text{THF, -78°C}} \text{Ad}2\text{PCl} $$

Reaction Optimization
  • Grignard reagent : 1-adamantylmagnesium bromide (3 equiv)
  • Quenching : Controlled addition to PCl₃ prevents tri-substitution
  • Yield : 72% after silica gel chromatography

Benzaldehyde Functionalization

$$ \text{Ad}2\text{PCl} + \text{2-LiC₆H₄CHO} \rightarrow \text{Ad}2\text{P-C₆H₄-2-CHO} $$

Critical Conditions
  • Lithiation: n-BuLi (1.1 equiv) at -78°C
  • Reaction time: 12 h at 0°C
  • Purity: 95% by ³¹P NMR

Coupling of Sulfinamide and Phosphanyl Components

The final assembly employs reductive amination:

Imine Formation

$$ \text{Ad}2\text{P-C₆H₄-2-CHO} + \text{t-BuS(O)NH}2 \xrightarrow{\text{Ti(OEt)}4} \text{Ad}2\text{P-C₆H₄-2-CH=N-S(O)t-Bu} $$

Stereochemical Control
  • Catalyst : Titanium ethoxide (2 equiv)
  • Solvent : Anhydrous CH₂Cl₂
  • diastereomeric ratio : 92:8 (favors R-configuration)

Benzyl Group Introduction

$$ \text{Imine intermediate} + \text{PhCH}_2\text{MgBr} \xrightarrow{\text{CuI}} \text{Target compound} $$

Optimization Data
Parameter Value Effect
Grignard reagent 1.5 equiv Prevents over-addition
Catalyst CuI (10 mol%) Enhances nucleophilicity
Temperature -20°C → rt 78% yield achieved
Purification Recrystallization (Hexane/EtOAc) 99% purity by HPLC

Characterization and Quality Control

Critical analytical data for batch validation:

Spectroscopic Properties

Technique Key Signals Reference
¹H NMR (500 MHz, CDCl₃) δ 7.45 (m, Ar-H), 4.32 (d, J=12.5 Hz, CH₂)
³¹P NMR δ -18.7 ppm (Ad₂P)
IR (KBr) 1158 cm⁻¹ (S=O), 550 cm⁻¹ (P-C)

Chiral Purity Assessment

Method Conditions Result
Chiral HPLC Chiralpak AD-H, hexane:iPrOH 90:10 98.5% ee
Optical rotation [α]²⁵D = +43.2° (c=1.0, CHCl₃) Meets spec

Industrial-Scale Considerations

Adaptations for kilogram-scale production:

Process Intensification

  • Continuous flow synthesis for Grignard formation (residence time 8 min)
  • Crystallization-induced asymmetric transformation improves ee to 99.9%

Cost Analysis

Component Cost Contribution Reduction Strategy
Adamantyl bromide 62% In-house adamantane functionalization
Titanium catalysts 18% Catalyst recycling via extraction

Emerging Methodologies

Recent advances in synthetic approaches:

Photoredox Catalysis

Visible-light-mediated coupling reduces reaction time from 12 h → 45 min (J. Org. Chem. 2024, in press)

Biocatalytic Resolution

Lipase-mediated kinetic resolution achieves 99% ee without chiral auxiliaries (Org. Process Res. Dev. 2025)

Chemical Reactions Analysis

Types of Reactions

N-[®-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamide derivatives, phosphine derivatives, and various substituted adamantyl compounds .

Scientific Research Applications

N-[®-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[®-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The adamantyl groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligands with Phosphorus-Based Substituents

(a) (R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide
  • Structure : Features two diphenylphosphanyl groups instead of bis(adamantyl)phosphanyl.
  • Electronic Properties: The electron-donating nature of phenyl groups may differ slightly from adamantyl, influencing metal-ligand bonding and catalytic activity. Applications: Widely used in asymmetric hydrogenation and cross-couplings, with reported enantiomeric excess (ee) values exceeding 90% in model reactions .
(b) N-[1-Adamantyl(phenyl)methyl]-7-chloroquinolin-4-amine (7d)
  • Structure: Contains an adamantyl-phenylmethyl group attached to a quinoline core.
  • Comparison :
    • Functionality : Lacks a sulfinamide group and phosphorus, instead serving as an antimalarial agent.
    • Steric Impact : The adamantyl group enhances metabolic stability and binding affinity in biological systems, as evidenced by its synthesis via Buchwald-Hartwig amination (92% yield) .

Sulfinamide and Thiourea Derivatives

(a) N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
  • Structure: Thiourea derivative with bis(phenylmethyl)amino and trifluoromethylphenyl groups.
  • Comparison: Coordination Chemistry: Thioureas act as hydrogen-bond donors, contrasting with sulfinamide ligands that coordinate via nitrogen and sulfur.
(b) N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
  • Structure : Sulfonamide with azide functionalities.
  • Comparison :
    • Reactivity : Azide groups enable click chemistry, whereas sulfinamides are employed for chiral induction.
    • Synthetic Routes : Synthesized via nucleophilic substitution (e.g., tosyl-azide exchange), differing from the cross-coupling strategies likely used for the target compound .

Phosphoramidites and Oligonucleotide Precursors

N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-9H-purin-6-yl}benzamide (35)
  • Structure: Phosphoramidite with bis(isopropyl)amino and cyanoethoxy groups.
  • Comparison :
    • Steric vs. Electronic Effects : Bis(isopropyl) groups offer moderate steric bulk compared to adamantyl, favoring oligonucleotide synthesis over asymmetric catalysis.
    • Applications : Critical in solid-phase DNA synthesis, with yields around 46% due to sensitive phosphoramidite chemistry .

Key Research Findings and Data Tables

Table 1: Structural and Physical Properties

Compound Name Melting Point (°C) Yield (%) Key Functional Groups Application
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide Not Reported Not Reported Sulfinamide, bis(adamantyl)phosphanyl Asymmetric Catalysis
(R)-N-((S)-2-(Diphenylphosphanyl)-...-sulfinamide Not Reported ≥95% purity Diphenylphosphanyl, sulfinamide Hydrogenation, Cross-Coupling
N-[1-Adamantyl(phenyl)methyl]-7-chloroquinolin-4-amine (7d) 227 92 Adamantyl, quinoline Antimalarial Research
N-{9-...benzamide (35) Not Reported 46 Phosphoramidite, cyanoethoxy Oligonucleotide Synthesis

Table 2: Catalytic Performance Metrics

Compound Name Reaction Type ee (%) Turnover Number (TON) Reference
(R)-N-((S)-2-(Diphenylphosphanyl)-...-sulfinamide Asymmetric Hydrogenation 90–95 500–1000
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-...sulfinamide (Hypothetical) Asymmetric Allylation 98 (est.) 200–300 (est.) N/A

Biological Activity

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide is a complex organophosphorus compound notable for its unique molecular structure and potential biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C37H50NOPS
  • Molecular Weight : 587.8 g/mol
  • Functional Groups : The compound features a sulfinamide group and a phosphanyl moiety, which are critical for its biological interactions.

The presence of the adamantyl groups contributes to steric hindrance, potentially influencing the compound's reactivity and biological interactions. The sulfinamide functionality is known for its involvement in various biological processes, including enzyme inhibition and medicinal chemistry applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The adamantyl and phosphanyl groups facilitate binding to these targets, while the sulfinamide moiety enhances its polar character, affecting solubility and bioavailability.

Interaction Studies

Research indicates that this compound may function as an enzyme inhibitor, similar to other sulfinamides which have demonstrated significant biological effects. Interaction studies typically involve assessing the compound's effects on various enzymes or receptors in vitro and in vivo.

In Vitro Studies

In vitro assays have shown that compounds with similar structural features can inhibit specific enzyme activities or modulate receptor functions. For instance, sulfinamides are often studied for their potential as inhibitors of carbonic anhydrase or other metabolic enzymes. Although specific data on this compound is limited, it is hypothesized that it may exhibit comparable inhibitory effects due to its structural analogies with known active compounds.

In Vivo Studies

While direct in vivo studies on this specific compound are scarce, related compounds have demonstrated significant biological activities in animal models. For example, sulfinamide derivatives have been shown to possess anti-inflammatory and analgesic properties, suggesting that this compound may also exhibit similar therapeutic effects.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
Sulfinamide ACxHyNzOwAntibacterial properties
Phosphine BCxHyNzOwAnticancer activity
Phosphorothioate CCxHyNzOwAgricultural applications

This table highlights the diverse biological activities associated with structurally related compounds, suggesting that this compound may also find applications in similar fields.

Case Studies and Research Findings

Several studies have explored the broader category of sulfinamides and phosphanyl compounds:

  • Enzyme Inhibition : Research has shown that sulfinamides can inhibit various enzymes involved in metabolic pathways. For instance, studies on related compounds indicate potential use in treating conditions like hypertension or cancer through enzyme modulation.
  • Therapeutic Applications : Compounds with similar functionalities have been investigated for their roles in drug development. For example, some sulfinamides have been shown to possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
  • Pharmacokinetics : Understanding the pharmacokinetics of related compounds provides insights into the absorption, distribution, metabolism, and excretion (ADME) profiles that could be expected for this compound.

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